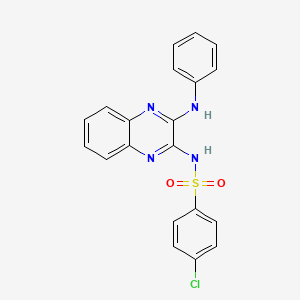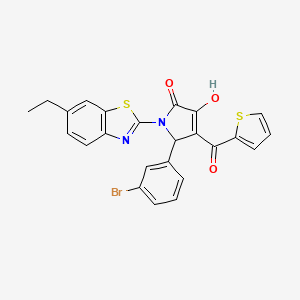![molecular formula C21H20F3N3O3 B12137540 6-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]hexanamide](/img/structure/B12137540.png)
6-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluorométhoxy)phényl]hexanamide est un composé organique complexe qui a suscité un intérêt considérable dans les domaines de la chimie et de la pharmacologie
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluorométhoxy)phényl]hexanamide implique généralement plusieurs étapes, commençant par la préparation du noyau quinazolinone. Une méthode courante implique la condensation de l'acide anthranilique avec de la formamide pour former la structure quinazolinone. Cet intermédiaire est ensuite mis à réagir avec un dérivé de chlorure d'hexanoyle pour introduire la chaîne hexanamide. Enfin, le groupe phényl trifluorométhoxy est attaché à l'aide d'un réactif de couplage approprié, tel qu'une réaction de couplage croisé catalysée par le palladium .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, est cruciale pour maximiser le rendement et la pureté. Les réacteurs à écoulement continu et les plateformes de synthèse automatisées peuvent être utilisés pour améliorer l'efficacité et l'évolutivité .
Analyse Des Réactions Chimiques
Types de réactions
Le 6-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluorométhoxy)phényl]hexanamide peut subir diverses réactions chimiques, notamment:
Oxydation: Le noyau quinazolinone peut être oxydé pour former des dérivés de quinazoline.
Réduction: La réduction du groupe carbonyle dans le noyau quinazolinone peut donner des dérivés de dihydroquinazolinone.
Substitution: Le groupe phényl trifluorométhoxy peut subir des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution: Les réactions de substitution électrophile aromatique utilisent souvent des réactifs comme le brome (Br₂) ou l'acide nitrique (HNO₃).
Principaux produits
Oxydation: Dérivés de quinazoline.
Réduction: Dérivés de dihydroquinazolinone.
Substitution: Divers dérivés de quinazolinone substitués.
Applications De Recherche Scientifique
Le 6-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluorométhoxy)phényl]hexanamide a une large gamme d'applications en recherche scientifique:
Chimie: Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie: Enquêté pour son potentiel d'inhibiteur enzymatique ou de modulateur de récepteurs.
Médecine: Exploré pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 6-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluorométhoxy)phényl]hexanamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le noyau quinazolinone peut se lier aux sites actifs des enzymes, inhibant leur activité. Le groupe phényl trifluorométhoxy améliore l'affinité de liaison et la spécificité du composé. Cette interaction peut moduler diverses voies biochimiques, conduisant aux effets observés du composé .
Mécanisme D'action
The mechanism of action of 6-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. The trifluoromethoxy phenyl group enhances the compound’s binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de quinazolinone: Composés avec des noyaux quinazolinone similaires mais des substituants différents.
Dérivés d'hexanamide: Composés avec des chaînes hexanamide similaires mais des groupes aromatiques différents.
Composés phényl trifluorométhoxy: Composés avec des groupes phényl trifluorométhoxy similaires mais des structures de base différentes.
Unicité
Le 6-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluorométhoxy)phényl]hexanamide est unique en raison de sa combinaison d'un noyau quinazolinone, d'une chaîne hexanamide et d'un groupe phényl trifluorométhoxy. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui la distinguent des autres composés similaires .
Propriétés
Formule moléculaire |
C21H20F3N3O3 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
6-(4-oxoquinazolin-3-yl)-N-[4-(trifluoromethoxy)phenyl]hexanamide |
InChI |
InChI=1S/C21H20F3N3O3/c22-21(23,24)30-16-11-9-15(10-12-16)26-19(28)8-2-1-5-13-27-14-25-18-7-4-3-6-17(18)20(27)29/h3-4,6-7,9-12,14H,1-2,5,8,13H2,(H,26,28) |
Clé InChI |
CQGJRVGVEQMQEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137463.png)
![N-{3-[(2-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B12137469.png)


![2-amino-1-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12137477.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12137481.png)
![3-[(2-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12137488.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylph enyl)acetamide](/img/structure/B12137496.png)

![N-(6-ethyl-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenz o[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12137502.png)
![9-Bromo-2-(4-ethoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12137520.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137528.png)
![3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12137531.png)

